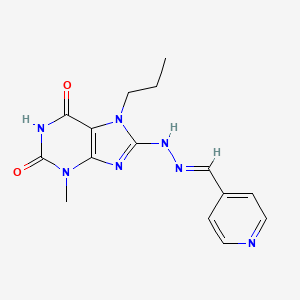

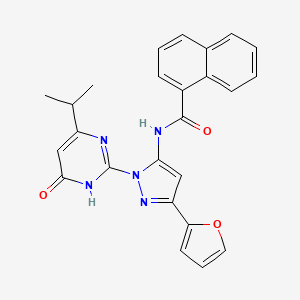

![molecular formula C15H14N4OS B2397341 (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 891078-71-0](/img/structure/B2397341.png)

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide” is a compound with the molecular formula C18H17N3O . The molecule is close to planar, with a maximum deviation of 0.145 Å . The dihedral angle between the phenyl and benzene rings is 11.22° . Intramolecular C—H⋯O and C—H⋯N interactions occur .

Synthesis Analysis

The compound can be synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . Conventional chalcone syntheses typically require very long reaction times, ranging from 24 to 36 hours at room temperature .

Molecular Structure Analysis

The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and X-ray crystallographic data . In the crystal, inversion dimers linked by pairs of N—H⋯N hydrogen bonds occur, resulting in an R22(12) ring motif . Further C—H⋯N and C—H⋯O bonds generate R12(7) and R22(22) motifs and a C—H⋯π interaction also occurs .

Chemical Reactions Analysis

The spectral and photophysical properties of a new chalcone derivative containing donor-acceptor group have been synthesized and characterized on the basis of the spectral (IR, 1HNMR & 13C NMR) and X-ray crystallographic data .

Physical And Chemical Properties Analysis

The effect of solvents on photophysical parameters such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield of the compound have been investigated comprehensively . Significant red shift was observed in the emission spectrum of the compound compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .

Applications De Recherche Scientifique

- Lysosomes are organelles containing digestive and degradative enzymes, essential for metabolizing residual proteins and nucleic acids in biological cells. Researchers synthesized a typical excited-state intramolecular proton transfer (ESIPT) chromophore based on this cyanine derivative. Unusually large Stokes shifts (the difference between absorption and emission wavelengths) were observed in different solvents, suggesting ESIPT processes. Ab initio excited-state computations confirmed this phenomenon, shedding light on the photophysical properties .

- The compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) , derived from our cyanine derivative, demonstrated potent competitive inhibition against mushroom tyrosinase. It exhibited an IC50 value of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. Tyrosinase inhibitors are relevant in cosmetics, medicine, and agriculture .

- A novel ratiometric fluorescent probe, 2-(4-(dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4h-chromen-4-one (HOF) , was discovered for monitoring methanol in biodiesel. This compound could find applications in environmental monitoring and quality control .

Fluorescent Probes for Lysosome Detection

Tyrosinase Inhibition

Ratiometric Fluorescent Probes for Methanol Detection

Mécanisme D'action

Target of Action

Similar thiazole derivatives have been synthesized and evaluated as potent inhibitors of ecto-5’-nucleotidase (e50nt) . e50NT is a membrane-bound enzyme that regulates extracellular purinergic signaling. Its upregulation results in various disease conditions, such as inflammation, hypoxia, and cancer .

Mode of Action

It’s known that the compound undergoes an excited-state intramolecular proton transfer (esipt) process . The ESIPT process is believed to be responsible for the unusually large Stokes shifts observed in different solvents .

Biochemical Pathways

It’s known that e50nt, which similar compounds have been shown to inhibit, plays a crucial role in extracellular purinergic signaling . This signaling pathway is involved in various physiological processes, including inflammation and hypoxia .

Pharmacokinetics

It’s known that the compound’s esipt reactions are influenced by the solvent environment . This suggests that the compound’s bioavailability could be influenced by the nature of the biological environment in which it is administered.

Result of Action

Similar compounds have been shown to inhibit e50nt, which could potentially lead to a decrease in inflammation and hypoxia .

Action Environment

The action of this compound is influenced by the solvent environment . The ESIPT reactions of the compound are easier to occur in certain solvents, such as MeCN, MeOH, CH2Cl2, and THF . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors, such as the nature of the biological environment in which it is administered.

Propriétés

IUPAC Name |

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19(2)13-5-3-11(4-6-13)9-12(10-16)14(20)18-15-17-7-8-21-15/h3-9H,1-2H3,(H,17,18,20)/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRKKQCGCDAUNA-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

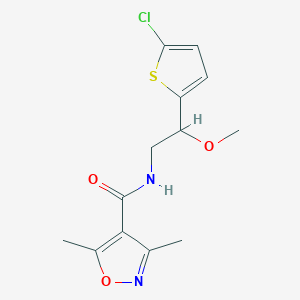

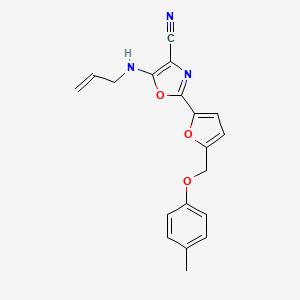

![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)

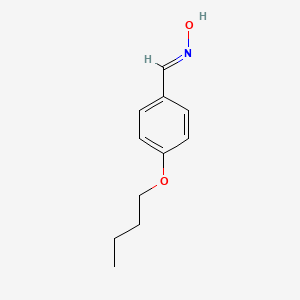

![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)

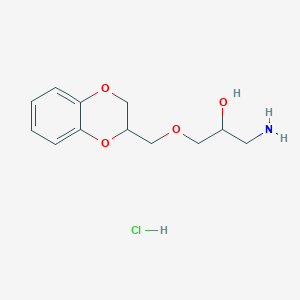

![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)

![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)

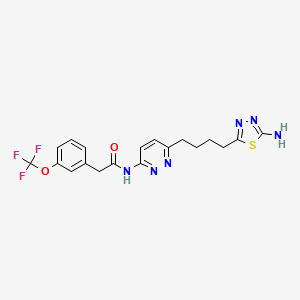

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)

![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)